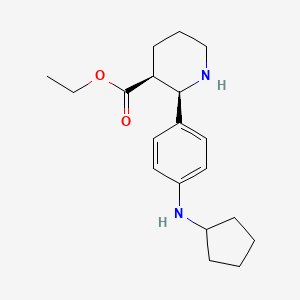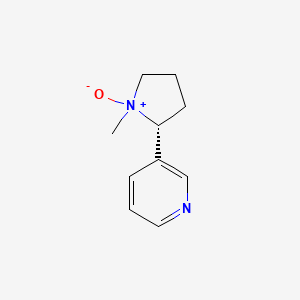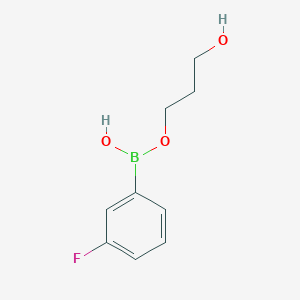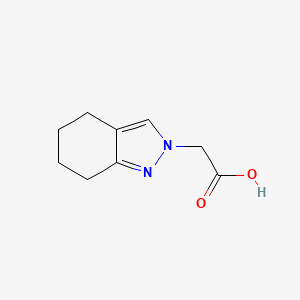![molecular formula C9H18N2O B13347607 2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
2'-Methyl-[1,3'-bipyrrolidin]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-[1,3’-bipyrrolidin]-3-ol is a compound of interest in various fields of chemistry and pharmacology. It is characterized by the presence of a bipyrrolidine structure with a methyl group at the 2’ position and a hydroxyl group at the 3 position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrolidine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as Raney nickel and solvents like 1-propanol .
Industrial Production Methods: Industrial production of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of continuous flow setups allows for the efficient production of the compound with high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated derivative .
Wissenschaftliche Forschungsanwendungen
2’-Methyl-[1,3’-bipyrrolidin]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyrrolidine: Shares the pyrrolidine ring but lacks the bipyrrolidine structure.
3-Hydroxypyrrolidine: Contains a hydroxyl group but differs in the position and presence of the methyl group.
2-Methyl-1,3-pentadiene: Similar in having a methyl group but differs significantly in structure and reactivity
Uniqueness: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(2-methylpyrrolidin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c1-7-9(2-4-10-7)11-5-3-8(12)6-11/h7-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
XGFYCSJPRILFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCN1)N2CCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)




![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)



